

# BTP-114: A Technical Guide to an Albumin-Binding Cisplatin Prodrug

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## Compound of Interest

Compound Name: BIZ 114

Cat. No.: B2406284

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## Executive Summary

BTP-114 is a novel, proprietary cisplatin prodrug engineered to enhance the therapeutic index of platinum-based chemotherapy. By incorporating a maleimide moiety, BTP-114 is designed to rapidly and selectively bind to circulating human serum albumin (HSA) upon intravenous administration.<sup>[1][2]</sup> This mechanism of action aims to overcome the limitations of conventional cisplatin by extending its plasma half-life, improving its biodistribution, and enabling preferential accumulation in tumor tissues.<sup>[1][3]</sup> The prodrug is designed for activation within the hypoxic tumor microenvironment, releasing the cytotoxic cisplatin payload directly at the site of action. Preclinical studies have suggested superior tumor growth inhibition and a more favorable safety profile compared to traditional cisplatin. A Phase 1 clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of BTP-114 in patients with advanced solid tumors harboring BRCA or other DNA repair mutations. This document provides a comprehensive overview of the mechanism, preclinical data, and potential clinical utility of BTP-114.

## Core Mechanism of BTP-114

The therapeutic strategy of BTP-114 is centered on its function as an albumin-binding prodrug of cisplatin. This design leverages the natural properties of albumin to act as a drug carrier, thereby modifying the pharmacokinetic and pharmacodynamic properties of the platinum agent.

## Albumin Binding and Enhanced Pharmacokinetics

Upon intravenous injection, the maleimide component of BTP-114 facilitates a rapid and covalent conjugation with the cysteine-34 residue of human serum albumin. This binding has several key consequences:

- **Prolonged Circulation:** The large size of the BTP-114-albumin conjugate prevents rapid renal clearance, significantly extending the plasma half-life of the platinum agent. Preclinical data suggest a predicted human plasma half-life of approximately 10 days.
- **Altered Biodistribution:** The circulation of BTP-114 as an albumin conjugate alters its distribution throughout the body, reducing immediate exposure to healthy tissues and potentially mitigating some of the acute toxicities associated with cisplatin.

## Tumor Targeting and Activation

BTP-114 is engineered for preferential accumulation and activation in solid tumors through the Enhanced Permeability and Retention (EPR) effect and targeted release of cisplatin.

- **Passive Tumor Accumulation:** The BTP-114-albumin conjugate, with its large hydrodynamic radius, is thought to preferentially extravasate into the tumor interstitium through the leaky vasculature characteristic of many solid tumors.
- **Hypoxia-Induced Activation:** The prodrug is designed to be stable in the bloodstream and is reduced within the hypoxic environment of the tumor. This reductive cleavage releases the active cisplatin molecule.

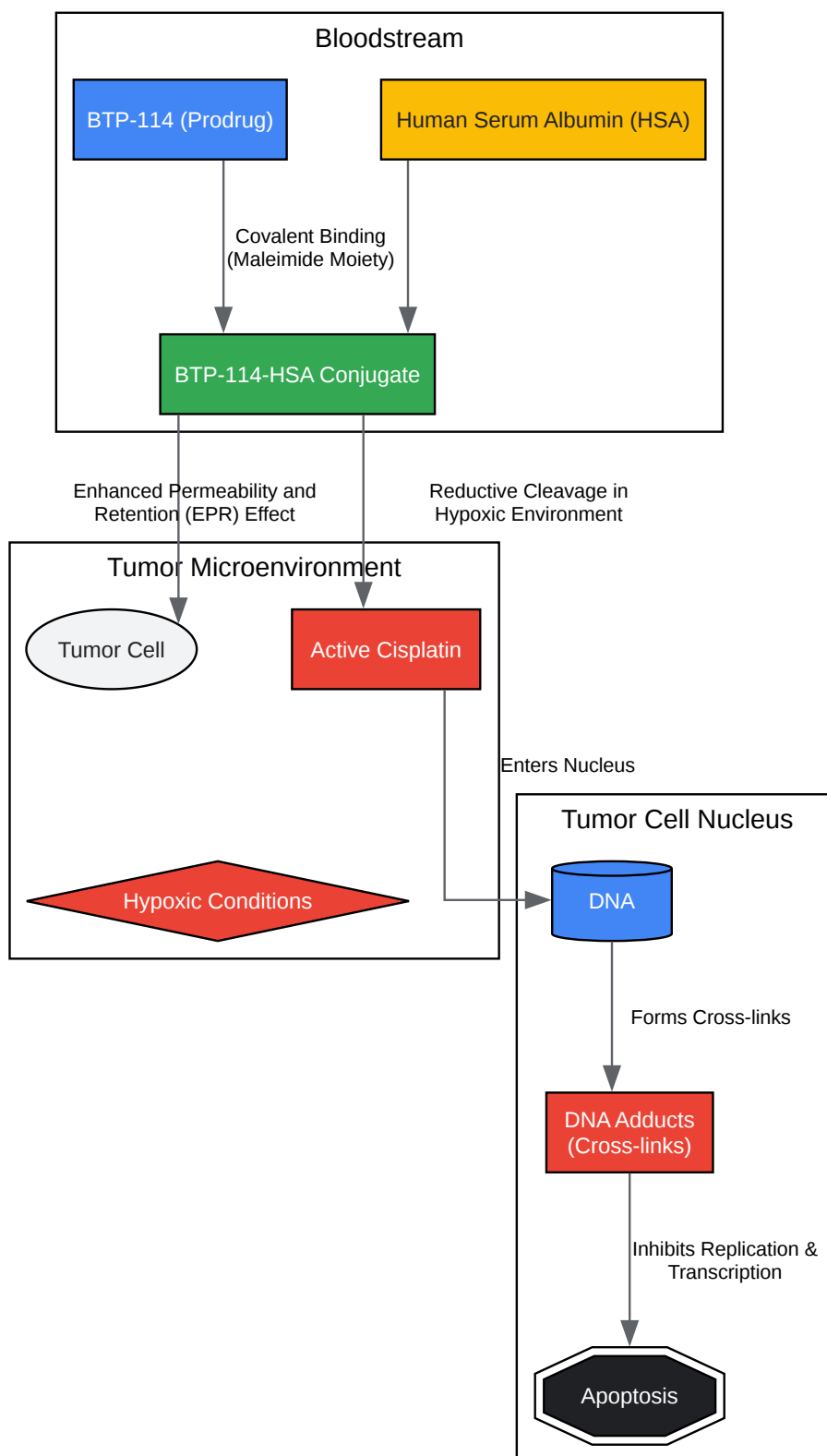
## Cisplatin-Mediated Cytotoxicity

Once released within the tumor cell, cisplatin exerts its well-established cytotoxic effects:

- **DNA Adduct Formation:** Cisplatin binds to the N7 position of purine bases in DNA, primarily guanine, forming intrastrand and interstrand cross-links.
- **Replication and Transcription Inhibition:** These DNA adducts distort the DNA helix, which inhibits DNA replication and transcription.

- Induction of Apoptosis: The cellular machinery recognizes the DNA damage, leading to cell cycle arrest and the induction of apoptosis, or programmed cell death.

The proposed mechanism of action for BTP-114 is illustrated in the following diagram:



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Figure 1: Proposed mechanism of action of BTP-114.

## Quantitative Data Summary

While detailed datasets from preclinical and clinical studies are not fully available in the public domain, reports from conference presentations and press releases provide key quantitative insights into the performance of BTP-114 compared to conventional cisplatin.

**Table 1: Preclinical Pharmacokinetic and Tumor Accumulation Data**

Parameter	BTP-114	Cisplatin	Fold-Increase (BTP-114 vs. Cisplatin)	Reference
Predicted Human Plasma Half-life	~10 days	Not Reported	Not Applicable	
Platinum Exposure (in vivo)	Not Reported	Not Reported	15-fold	
Platinum Accumulation in Tumor (Xenograft Models)	Not Reported	Not Reported	13- to 15-fold	
Therapeutic Dose Increase (Preclinical)	Up to 2x	Standard Dose	Up to 2-fold	

**Table 2: Preclinical Efficacy and Safety Overview**

Outcome	BTP-114	Cisplatin	Observation	Reference
Tumor Growth Inhibition (Lung & Ovarian Cancer Xenografts)	Improved and Sustained	Standard	BTP-114 demonstrated superior efficacy.	
Dose-Limiting Toxicities	Reduced	Standard	BTP-114 showed a more favorable safety profile.	

Note: The data presented above are based on high-level summaries. Detailed statistical analyses and raw data are not publicly available.

## Experimental Protocols

The following sections describe representative, generalized protocols for the types of experiments likely conducted to evaluate BTP-114. These are not the specific, detailed protocols used in the proprietary studies of BTP-114 but are based on standard methodologies in the field.

### In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

- **Cell Seeding:** Cancer cell lines (e.g., A549 lung carcinoma, A2780 ovarian carcinoma) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** BTP-114 and cisplatin are serially diluted in culture medium and added to the wells. A set of wells is left untreated as a control.
- **Incubation:** The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- **MTT Addition:** 20  $\mu$ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined by plotting the percentage of viability against the drug concentration.

## Measurement of Platinum-DNA Adducts (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the amount of platinum bound to DNA.

- **Cell Treatment and DNA Isolation:** Cells are treated with BTP-114 or cisplatin for a specified time (e.g., 24 hours). Genomic DNA is then isolated from the cells using a commercial DNA extraction kit.
- **DNA Quantification:** The concentration and purity of the isolated DNA are determined by UV-Vis spectrophotometry at 260 and 280 nm.
- **Sample Digestion:** A known amount of DNA is digested in a solution of nitric acid and hydrogen peroxide at high temperature and pressure.
- **ICP-MS Analysis:** The digested samples are diluted and analyzed by ICP-MS to determine the concentration of platinum.
- **Data Normalization:** The amount of platinum is normalized to the amount of DNA in the sample, and the results are expressed as pg of platinum per  $\mu$ g of DNA.

## In Vivo Xenograft Tumor Growth Inhibition Study

This type of study evaluates the anti-tumor efficacy of a compound in a living organism.

- **Animal Model:** Female athymic nude mice (6-8 weeks old) are used.
- **Tumor Cell Implantation:** Human cancer cells (e.g.,  $5 \times 10^6$  NCI-H460 lung cancer cells) are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>). The mice are then randomized into treatment groups (e.g., vehicle control, cisplatin, BTP-114 at various doses).
- **Drug Administration:** The compounds are administered intravenously according to a predetermined schedule (e.g., once weekly for 3 weeks).
- **Tumor Measurement and Body Weight Monitoring:** Tumor volume is measured two to three times per week using calipers (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ). The body weight of the mice is also monitored as an indicator of toxicity.
- **Efficacy Endpoints:** The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Time to progression and survival can also be assessed.
- **Tissue Harvesting:** At the end of the study, tumors and organs can be harvested for further analysis, such as quantification of platinum accumulation or histological examination.

The logical workflow for a typical in vivo xenograft study is depicted below:



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Figure 2: Workflow for an in vivo xenograft study.

## Clinical Development

BTP-114 has been evaluated in a Phase 1 clinical trial (NCT02950064), which was an open-label, multicenter, dose-escalation study in patients with advanced solid tumors with BRCA or other DNA repair mutations.



- **Study Design:** The trial consisted of two parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by an expansion phase in specific tumor types.
- **Patient Population:** The study enrolled patients with various advanced solid tumors, including pancreatic, ovarian, breast, and prostate cancers, with known mutations in DNA repair genes.
- **Objectives:** The primary objectives were to assess the safety and tolerability of BTP-114. Secondary objectives included characterization of the pharmacokinetic profile and evaluation of preliminary anti-tumor activity.

As of the last update, the results of this clinical trial have not been made publicly available.

## Conclusion and Future Directions

BTP-114 represents a rational and innovative approach to improving the therapeutic window of cisplatin, a cornerstone of cancer chemotherapy. By leveraging albumin as a natural carrier, BTP-114 is designed to offer a more favorable pharmacokinetic profile, enhanced tumor accumulation, and potentially reduced systemic toxicities. The preclinical data, though limited in public detail, suggest a promising advancement over conventional platinum therapy. The progression of BTP-114 into clinical trials underscores its potential to address the unmet needs of patients with advanced solid tumors. Future publications of the Phase 1 clinical trial data are eagerly awaited to provide a clearer picture of the clinical safety and efficacy of this novel cisplatin prodrug. Further studies will also be needed to identify the patient populations most likely to benefit from this therapeutic strategy and to explore its potential in combination with other anticancer agents.

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